molecular formula C12H11FIN B1315955 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-30-2

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1315955
M. Wt: 315.12 g/mol
InChI Key: WGVPUAKFQLQUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053245B2

Procedure details

A solution of 2-fluoro-4-iodoaniline (25.3 g, 107 mmol), acetonylacetone (14.9 g, 131 mmol) and para-toluenesulfonic acid (203 mg, 1 mmol) in dry toluene was heated under reflux for 1 h with a Dean-Stark tap. After cooling to room temperature the mixture was poured into sodium hydrogen carbonate (saturated). The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and then boiled with charcoal. Filtering to remove the charcoal followed by evaporation afforded the title compound (33.2 g, 98%) as a light brown solid. MS: m/e=315.1 (M++H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]([CH2:14][C:15](=O)[CH3:16])[C:11]([CH3:13])=O.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:15]([CH3:16])=[CH:14][CH:10]=[C:11]1[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
203 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h with a Dean-Stark tap
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
to remove the charcoal
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)N1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.